Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate
Description
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS: 425618-52-6) is a sulfonamide glycine derivative with a molecular formula of C₁₆H₁₇NO₄S and a molar mass of 319.38 g/mol. Its structure comprises a methyl ester group, a glycine backbone, and two aromatic substituents: a 4-methylphenyl group and a phenylsulfonyl moiety. The InChIKey is CLJBZDLMIKLPAG-UHFFFAOYSA-N, and its SMILES representation is S(C1C=CC=CC=1)(N(CC(=O)OC)C1C=CC(C)=CC=1)(=O)=O . This compound is primarily utilized in synthetic organic chemistry and medicinal research, particularly in the development of bioactive molecules targeting cancer and other diseases .
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-8-10-14(11-9-13)17(12-16(18)21-2)22(19,20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJBZDLMIKLPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate, a compound characterized by its unique structure, has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNOS. Its structure features a methyl group, a sulfonyl moiety, and a glycine derivative, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially impacting cell proliferation and survival .
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating potential as an antimicrobial agent .
Anticancer Effects
Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate inhibition |
| Escherichia coli | 16 µg/mL | Strong inhibition |
Case Studies
-
Study on Anticancer Properties :
A study published in Cancer Research demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways . -
Antimicrobial Efficacy :
In a clinical microbiology study, the compound was tested against various bacterial pathogens. Results indicated that it inhibited the growth of multi-drug resistant strains, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios .
Scientific Research Applications
Scientific Research Applications
Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate has several key applications:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenylsulfonamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated the efficacy of related compounds as inhibitors of oncogenic pathways in colorectal cancer cells.
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit critical enzymes such as carbonic anhydrase, which plays a role in cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis .
Organic Synthesis
- Building Block in Organic Chemistry : The compound serves as a versatile building block for synthesizing other organic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.
Biological Studies
- Interaction with Biological Targets : Interaction studies have shown that this compound can affect various biological targets, including bacterial enzymes, which has implications for antibiotic development .
Case Study 1: Anticancer Properties
A study on a related phenoxy-N-phenylaniline derivative demonstrated its efficacy as a c-Myc inhibitor in colorectal cancer cells. This showcases the potential for this compound to affect oncogenic pathways through similar mechanisms.
Case Study 2: Enzymatic Activity
Research on sulfonamide derivatives has shown their ability to inhibit carbonic anhydrase, leading to decreased proliferation in cancer cell lines. Such findings suggest that this compound may possess similar inhibitory effects on critical metabolic enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate can be contextualized against analogous sulfonamide glycine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Sulfonamide Glycine Derivatives
Key Findings
Substituent Effects on Reactivity :
- The introduction of electron-withdrawing groups (e.g., 3-chloro-4-methoxyphenyl in ) increases electrophilicity, enhancing binding affinity in biological systems .
- Methoxy groups (e.g., 4-methoxyphenyl in ) improve solubility and chiral resolution in asymmetric synthesis .
Biological Activity :
- The target compound and its analog HSP1604 (a butoxy-substituted derivative) exhibit potent inhibition of ERRα, a nuclear receptor implicated in cancer progression. HSP1604 reduces proliferation in breast cancer cells (IC₅₀ < 10 µM) .
Synthetic Efficiency :
- Ethyl esters (e.g., Ethyl (phenylsulfonyl)glycinate in ) are synthesized via flow electrochemistry with rapid reaction times (<5 minutes) and high yields (>90%), outperforming traditional batch methods .
- Heterocyclic derivatives (e.g., azetidine-containing compound in ) show lower yields (36%) due to steric challenges during ring formation .
Structural Complexity and Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
